molecular formula C23H23N3O2 B14595425 Methyl 2-[(E)-{4-[benzyl(ethyl)amino]phenyl}diazenyl]benzoate CAS No. 59528-02-8

Methyl 2-[(E)-{4-[benzyl(ethyl)amino]phenyl}diazenyl]benzoate

Cat. No.: B14595425
CAS No.: 59528-02-8
M. Wt: 373.4 g/mol
InChI Key: BABIAFLZVRHVIY-UHFFFAOYSA-N
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Description

Methyl 2-[(E)-{4-[benzyl(ethyl)amino]phenyl}diazenyl]benzoate is an organic compound belonging to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This compound, in particular, is characterized by its complex structure, which includes a benzyl(ethyl)amino group and a diazenyl group attached to a benzoate ester.

Preparation Methods

The synthesis of methyl 2-[(E)-{4-[benzyl(ethyl)amino]phenyl}diazenyl]benzoate typically involves the reaction of methyl benzoate with appropriate reagents to introduce the benzyl(ethyl)amino and diazenyl groups. The reaction conditions often require an acid catalyst to facilitate the esterification process . Industrial production methods may involve large-scale esterification reactions using acid chlorides or anhydrides with alcohols .

Chemical Reactions Analysis

Methyl 2-[(E)-{4-[benzyl(ethyl)amino]phenyl}diazenyl]benzoate can undergo various chemical reactions, including:

Common reagents used in these reactions include Grignard reagents, which react with the ester carbonyl carbon to form tertiary alcohols . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-[(E)-{4-[benzyl(ethyl)amino]phenyl}diazenyl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism by which methyl 2-[(E)-{4-[benzyl(ethyl)amino]phenyl}diazenyl]benzoate exerts its effects involves interactions with specific molecular targets. The diazenyl group can participate in electron transfer reactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Methyl 2-[(E)-{4-[benzyl(ethyl)amino]phenyl}diazenyl]benzoate can be compared with other esters and diazenyl compounds:

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and physical properties.

Properties

CAS No.

59528-02-8

Molecular Formula

C23H23N3O2

Molecular Weight

373.4 g/mol

IUPAC Name

methyl 2-[[4-[benzyl(ethyl)amino]phenyl]diazenyl]benzoate

InChI

InChI=1S/C23H23N3O2/c1-3-26(17-18-9-5-4-6-10-18)20-15-13-19(14-16-20)24-25-22-12-8-7-11-21(22)23(27)28-2/h4-16H,3,17H2,1-2H3

InChI Key

BABIAFLZVRHVIY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=CC=CC=C3C(=O)OC

Origin of Product

United States

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